4-(Trifluoromethyl)phthalic acid

Description

The exact mass of the compound 4-(Trifluoromethyl)phthalic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)phthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)phthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

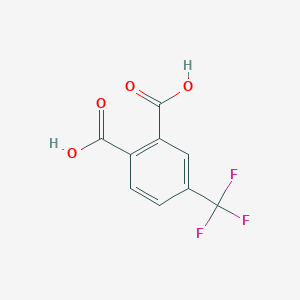

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4/c10-9(11,12)4-1-2-5(7(13)14)6(3-4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLYHYHJIXGBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344723 | |

| Record name | 4-(Trifluoromethyl)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-58-5 | |

| Record name | 4-(Trifluoromethyl)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylphthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethyl)phthalic acid CAS number 835-58-5

An In-depth Technical Guide to 4-(Trifluoromethyl)phthalic acid (CAS 835-58-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phthalic acid, identified by CAS number 835-58-5, is an important fluorinated aromatic dicarboxylic acid. It serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the molecule's physicochemical properties, enhancing its utility as a synthetic intermediate.[1] This group can improve the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a valuable feature in the design of novel pharmaceuticals and agrochemicals.[2][3][4][5] This guide provides a comprehensive overview of the technical data, synthesis, and applications of 4-(Trifluoromethyl)phthalic acid.

Physicochemical Properties

The fundamental properties of 4-(Trifluoromethyl)phthalic acid are summarized below. It is noteworthy that some physical constants, such as boiling point and density, are based on predicted data, while reported melting points vary across different suppliers, suggesting potential differences in purity or crystalline form.

| Property | Value | Source(s) |

| CAS Number | 835-58-5 | |

| Molecular Formula | C₉H₅F₃O₄ | |

| Molecular Weight | 234.13 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 151 - 178 °C | |

| Boiling Point | 350.9 ± 42.0 °C (Predicted) | |

| Density | 1.581 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.74 ± 0.10 (Predicted) | |

| Solubility | Data not readily available | |

| InChI Key | VNLYHYHJIXGBFX-UHFFFAOYSA-N | |

| SMILES | O=C(O)C1=CC(C(F)(F)F)=CC=C1C(O)=O | [1] |

Spectroscopic Data

| Spectrum Type | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the downfield region (~7.8-8.5 ppm), exhibiting complex splitting (doublets and doublet of doublets) due to ortho- and meta-coupling. The proton ortho to the two carboxylic acid groups would be the most deshielded. - Carboxylic Acid Protons (2H): Two broad singlets, typically at a very downfield chemical shift (>10 ppm), which may or may not be resolved from each other. |

| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~120-140 ppm). Carbons attached to the carboxylic acid and trifluoromethyl groups will be significantly deshielded. - Carboxylic Carbons (2C): Two signals in the typical carboxylic acid region (~165-170 ppm). - Trifluoromethyl Carbon (1C): A characteristic quartet signal around 120-125 ppm due to strong one-bond coupling with the three fluorine atoms (¹JCF). |

| IR Spectroscopy | - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups. - C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyls of the carboxylic acids. - C=C Stretch: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹. - C-F Stretch: Very strong, characteristic absorption bands in the ~1100-1350 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z 234. - Key Fragments: Common fragmentation patterns would include the loss of water (m/z 216), loss of a carboxyl group (-COOH, m/z 189), and subsequent losses of CO. |

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phthalic acid

A documented method for the synthesis of 4-(Trifluoromethyl)phthalic acid involves the hydrolysis of a substituted benzonitrile precursor.

-

Reaction: Hydrolysis of methyl 2-cyano-4-trifluoromethyl-benzoate.

-

Reagents & Materials:

-

Methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g)

-

Sodium hydroxide pellets (108 g)

-

Water (900 mL)

-

Methanol (1900 mL)

-

Activated charcoal (0.6 g)

-

Concentrated Hydrochloric acid (d = 1.19) (100 mL)

-

Ethyl ether (2.25 L)

-

Anhydrous magnesium sulfate (40 g)

-

-

Procedure:

-

A mixture of methyl 2-cyano-4-trifluoromethyl-benzoate, sodium hydroxide, water, and methanol is heated to reflux for 12 hours.

-

The resulting solution is decolorized by adding activated charcoal and heating briefly before filtration.

-

After filtration, the solution is acidified with concentrated hydrochloric acid.

-

The mixture is extracted with ethyl ether.

-

The organic layer is collected and dried over anhydrous magnesium sulfate.

-

After filtering off the drying agent, the filtrate is concentrated under reduced pressure to yield 4-(Trifluoromethyl)phthalic acid. The reported yield is 99.1 g with a melting point of 178 °C.

-

Caption: Workflow for the synthesis of 4-(Trifluoromethyl)phthalic acid.

General Protocol for Dehydration to Phthalic Anhydride

4-(Trifluoromethyl)phthalic acid can be converted to its corresponding anhydride, a common and useful derivative for polymer and imide synthesis. While a specific protocol for this molecule is not detailed in the searched literature, a general and effective method for phthalic acid dehydration is thermal conversion or reaction with a dehydrating agent.

-

Reaction: Intramolecular dehydration of 4-(Trifluoromethyl)phthalic acid.

-

General Method (Thermal):

-

Place the 4-(Trifluoromethyl)phthalic acid in a flask equipped for sublimation or short-path distillation.

-

Gently heat the acid under atmospheric pressure or reduced pressure.

-

The acid will first melt and then dehydrate, eliminating a molecule of water.

-

The resulting 4-(Trifluoromethyl)phthalic anhydride can be purified by sublimation, collecting the pure crystals on a cold surface.

-

-

General Method (Chemical Dehydration):

-

Reflux the 4-(Trifluoromethyl)phthalic acid in a solvent like acetic anhydride or toluene with a Dean-Stark trap.

-

The reaction proceeds with the removal of water.

-

After the reaction is complete (typically monitored by the cessation of water collection), the solvent and excess reagent are removed under reduced pressure.

-

The crude anhydride can be purified by recrystallization or sublimation.

-

Applications in Research and Drug Development

The primary value of 4-(Trifluoromethyl)phthalic acid lies in its role as a versatile building block for introducing the trifluoromethyl group into more complex molecular architectures.

Role of the Trifluoromethyl Group

The -CF3 group is a "super-methyl" group in medicinal chemistry, offering several advantages over a simple methyl group:[2][4]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This can increase the half-life of a drug.[2][4]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of an aromatic ring, influencing pKa and modulating interactions with biological targets like enzymes and receptors.[2][3]

Caption: Relationship between structure, properties, and applications.

Synthetic Applications

-

Pharmaceuticals: The diacid functionality allows for the synthesis of various heterocyclic structures, such as phthalimides and phthalazines, which are common scaffolds in drug discovery.

-

Agrochemicals: Derivatives of phthalic acid, specifically phthalic acid diamides, have been investigated for their potent insecticidal activity. 4-(Trifluoromethyl)phthalic acid serves as a precursor for novel fluorinated insecticides.

-

Polymers: As a dicarboxylic acid, it can be used as a monomer in condensation polymerizations to create high-performance polymers like polyesters and polyamides with enhanced thermal stability and modified solubility due to the fluorine content.

Safety and Handling

4-(Trifluoromethyl)phthalic acid is an irritant and may cause allergic skin reactions. Standard laboratory safety precautions should be observed.

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Incompatibilities | Strong oxidizing agents, strong acids and bases. | |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |

References

- 1. jetir.org [jetir.org]

- 2. eMolecules 4-(Trifluoromethyl)phthalic acid | 835-58-5 | MFCD00671572 | Fisher Scientific [fishersci.com]

- 3. US7323475B2 - Nitrogen-containing heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Matrix Scientific 4-(Trifluoromethyl)phthalic acid, 835-58-5, MFCD00671572, | Fisher Scientific [fishersci.com]

physical and chemical properties of 4-(Trifluoromethyl)phthalic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phthalic acid, a substituted aromatic dicarboxylic acid, is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group significantly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These characteristics make it an attractive starting material for the synthesis of novel pharmaceutical candidates and functional polymers. This guide provides a comprehensive overview of the known physical and chemical properties of 4-(Trifluoromethyl)phthalic acid, along with a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

The structural and identifying information for 4-(Trifluoromethyl)phthalic acid is summarized below.

| Identifier | Value |

| CAS Number | 835-58-5[1] |

| Molecular Formula | C₉H₅F₃O₄[1] |

| Molecular Weight | 234.13 g/mol [1] |

| InChI Key | VNLYHYHJIXGBFX-UHFFFAOYSA-N[1] |

| SMILES | O=C(O)c1ccc(cc1C(=O)O)C(F)(F)F |

Quantitative Physical and Chemical Data

A summary of the key quantitative data for 4-(Trifluoromethyl)phthalic acid is presented in the following table. It is important to note that some of these values are predicted and experimental verification is recommended.

| Property | Value | Source |

| Melting Point | 151 °C | [2] |

| 178 °C | [3] | |

| Boiling Point (Predicted) | 350.9 ± 42.0 °C | N/A |

| pKa₁ (Predicted) | 2.74 ± 0.10 | N/A |

| pKa₂ (of Phthalic Acid) | 2.89 | [4] |

| pKa₃ (of Phthalic Acid) | 5.51 | [4] |

| Purity | 95% - 98% | [1][2] |

| Appearance | White to off-white solid | [1] |

Note on conflicting data: While most suppliers list the melting point as 151 °C, a detailed synthesis protocol reports a melting point of 178 °C. This discrepancy may arise from different crystalline forms or purity levels. The pKa values for the parent compound, phthalic acid, are provided for reference; the electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid groups in 4-(Trifluoromethyl)phthalic acid.

Solubility

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phthalic Acid

A common method for the synthesis of 4-(Trifluoromethyl)phthalic acid involves the hydrolysis of a substituted benzonitrile derivative. The following is a detailed protocol adapted from available literature.[3]

Reaction Scheme:

Caption: Synthesis workflow for 4-(Trifluoromethyl)phthalic acid.

Materials and Equipment:

-

Methyl 2-cyano-4-trifluoromethyl-benzoate

-

Sodium hydroxide pellets

-

Methanol

-

Deionized water

-

Concentrated hydrochloric acid

-

Ethyl ether

-

Anhydrous magnesium sulfate

-

Animal charcoal (decolorizing carbon)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Hydrolysis:

-

Decolorization and Filtration:

-

Acidification and Extraction:

-

Drying and Isolation:

Spectroscopic Data

Detailed experimental spectra for 4-(Trifluoromethyl)phthalic acid are not widely available. However, based on its structure and the known spectral properties of related compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The integration of these signals should be in a 1:1:1 ratio. The specific chemical shifts and coupling patterns will depend on the positions of the carboxylic acid groups and the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The two carboxylic acid carbons will appear downfield (typically >165 ppm). The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the range of 120-140 ppm, with those directly attached to the electron-withdrawing groups shifted further downfield.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the -CF3 group. The chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for 4-(Trifluoromethyl)phthalic acid is available in spectral databases.[5] The key expected vibrational frequencies are:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid groups.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the stretching vibrations of the C-F bonds in the trifluoromethyl group.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum of 4-(Trifluoromethyl)phthalic acid would show a molecular ion peak (M⁺) at m/z 234. The fragmentation pattern would likely involve the loss of hydroxyl radicals (-OH, M-17), water (M-18), and carboxyl groups (-COOH, M-45).

Reactivity and Stability

4-(Trifluoromethyl)phthalic acid exhibits the typical reactivity of a dicarboxylic acid. It can undergo esterification, amidation, and reduction of the carboxylic acid groups. The trifluoromethyl group is generally stable under most reaction conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Drug Development

The incorporation of a trifluoromethyl group into organic molecules is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[6] Phthalic acid derivatives have been investigated for a range of biological activities, including insecticidal and anticancer properties.[7][8] While specific drug development pathways involving 4-(Trifluoromethyl)phthalic acid as a starting material are not extensively documented in publicly available literature, its structure makes it a prime candidate for the synthesis of novel kinase inhibitors and other targeted therapeutics.

Logical Relationship for Use in Synthesis

The dicarboxylic acid functionality allows for the straightforward synthesis of various derivatives, such as anhydrides, esters, and amides, which can then be further elaborated into more complex molecules with potential biological activity.

Caption: Potential synthetic utility of 4-(Trifluoromethyl)phthalic acid.

4-(Trifluoromethyl)phthalic acid is a chemical compound with significant potential in the development of new pharmaceuticals and materials. This guide has summarized its key physical and chemical properties and provided a detailed synthesis protocol. Further experimental investigation into its quantitative solubility, experimental pKa values, and detailed spectroscopic characterization would be of great value to the scientific community. Its utility as a synthetic intermediate warrants further exploration in the design and synthesis of novel bioactive molecules.

References

- 1. 4-(Trifluoromethyl)phthalic acid | CymitQuimica [cymitquimica.com]

- 2. Matrix Scientific 4-(Trifluoromethyl)phthalic acid, 835-58-5, MFCD00671572, | Fisher Scientific [fishersci.com]

- 3. prepchem.com [prepchem.com]

- 4. Phthalic acid - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. jelsciences.com [jelsciences.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

4-(Trifluoromethyl)phthalic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phthalic acid, a key building block in modern medicinal chemistry and materials science. This document outlines its molecular structure, chemical formula, physicochemical properties, synthesis, and applications, with a focus on its role in drug development.

Core Molecular and Physicochemical Properties

4-(Trifluoromethyl)phthalic acid, with the CAS number 835-58-5, is a substituted aromatic dicarboxylic acid. The presence of the trifluoromethyl (-CF3) group significantly influences its chemical and physical properties, making it a valuable synthon for introducing this moiety into larger, more complex molecules.

Molecular Structure and Formula

The molecular formula for 4-(Trifluoromethyl)phthalic acid is C₉H₅F₃O₄.[1][2][3][4] Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups (phthalic acid) and a trifluoromethyl group at the 4-position.

Molecular Identifiers:

-

IUPAC Name: 4-(Trifluoromethyl)benzene-1,2-dicarboxylic acid

-

InChI: 1S/C9H5F3O4/c10-9(11,12)4-1-2-5(7(13)14)6(3-4)8(15)16/h1-3H,(H,13,14)(H,15,16)

-

SMILES: O=C(O)c1ccc(cc1C(=O)O)C(F)(F)F[5]

Below is a diagram illustrating the molecular structure of 4-(Trifluoromethyl)phthalic acid.

Caption: Molecular structure of 4-(Trifluoromethyl)phthalic acid.

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 4-(Trifluoromethyl)phthalic acid.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃O₄ | [1][2][3][4] |

| Molecular Weight | 234.13 g/mol | [1][2] |

| Appearance | White solid | [2][3] |

| Melting Point | 151 °C | [5][6] |

| Boiling Point | 350.9 ± 42.0 °C at 760 mmHg |

Synthesis and Experimental Protocols

A common method for the synthesis of 4-(Trifluoromethyl)phthalic acid involves the hydrolysis of a nitrile precursor.

Synthesis from Methyl 2-cyano-4-trifluoromethyl-benzoate

This protocol outlines the laboratory-scale synthesis of 4-(Trifluoromethyl)phthalic acid.

Experimental Protocol:

-

A mixture of methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g), sodium hydroxide pellets (108 g), water (900 mL), and methanol (1900 mL) is heated to reflux for 12 hours.[5]

-

The resulting solution is decolorized with activated charcoal (0.6 g).[5]

-

After filtration, concentrated hydrochloric acid (d = 1.19, 100 mL) is added to the filtrate.[5]

-

The mixture is then extracted with diethyl ether (2.25 L).[5]

-

The combined organic layers are dried over anhydrous magnesium sulfate (40 g).[5]

-

Following filtration and concentration of the filtrate, 4-(Trifluoromethyl)phthalic acid is obtained as a solid (99.1 g) with a melting point of 178 °C.[5]

The workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis workflow for 4-(Trifluoromethyl)phthalic acid.

Applications in Drug Development

The trifluoromethyl group is a critical pharmacophore in modern drug design due to its unique properties. It can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7][8][9]

4-(Trifluoromethyl)phthalic acid serves as a versatile building block for introducing the trifluoromethyl group into a wide range of pharmaceutical compounds.[7] Its dicarboxylic acid functionality allows for diverse chemical transformations, enabling the synthesis of complex drug candidates. The electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the parent molecule, which is a key strategy for optimizing drug efficacy and safety.[7]

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust.

-

Store in a cool, dry place away from incompatible materials.

For detailed safety information, it is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. spectrabase.com [spectrabase.com]

- 2. westliberty.edu [westliberty.edu]

- 3. 4-(Trifluoromethyl)phthalic acid | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)phthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phthalic acid, a key building block in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document details its commercial availability, physicochemical properties, synthesis protocols, and its role in the development of novel compounds.

Commercial Availability

4-(Trifluoromethyl)phthalic acid is readily available from various chemical suppliers, catering to laboratory-scale research and development needs. The product is typically sold as a solid with purity levels suitable for most synthetic applications. Below is a summary of representative commercial offerings.

Table 1: Commercial Supplier Data for 4-(Trifluoromethyl)phthalic Acid

| Supplier | Available Quantities | Purity | CAS Number | Additional Notes |

| CymitQuimica (Fluorochem) | 1g, 5g, 10g, 25g | 98% | 835-58-5 | Intended for lab use only.[4] |

| Fisher Scientific (eMolecules) | 1g | - | 835-58-5 | - |

| Fisher Scientific (Matrix Scientific) | 5g | 95% | 835-58-5 | -[5] |

| Santa Cruz Biotechnology | - | - | 835-58-5 | For research use only.[6] |

| Sigma-Aldrich (ChemScene) | - | 98% | 835-58-5 | Product available via preferred partner.[7] |

| ChemicalBook | 1kg, 100kg | 95%-99% | 835-58-5 | Listed by career henan chemical co.[8] |

Note: Pricing and availability are subject to change. Some suppliers, like Sigma-Aldrich, may list the product as discontinued under certain product codes but available through partners.[7] Users should verify current stock with the respective suppliers.

Physicochemical Properties

The key physical and chemical properties of 4-(Trifluoromethyl)phthalic acid are summarized in the table below, providing essential data for experimental design and safety considerations.

Table 2: Physicochemical Data of 4-(Trifluoromethyl)phthalic Acid

| Property | Value | Reference(s) |

| CAS Number | 835-58-5 | [4][6][8] |

| Molecular Formula | C9H5F3O4 | [4][5][6] |

| Molecular Weight | 234.13 g/mol | [4][5][6] |

| Appearance | Solid | [4] |

| Melting Point | 151 °C or 178 °C | [5][7][8][9] |

| Boiling Point | 350.9 ± 42.0 °C (Predicted) | [7][8] |

| Purity | 95% - 99% | [4][5][7][8] |

| InChI Key | VNLYHYHJIXGBFX-UHFFFAOYSA-N | [4] |

Note: Discrepancies in melting point values (151°C vs. 178°C) are noted in the literature and supplier data, which may be due to different measurement conditions or isomeric purity.

Applications in Research and Drug Development

The trifluoromethyl (-CF3) group is a crucial substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity.[1][2] These properties can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.

4-(Trifluoromethyl)phthalic acid serves as a versatile intermediate for introducing this valuable moiety into more complex molecular architectures. Its dicarboxylic acid functionality allows for the synthesis of a wide range of derivatives, including diamides and imides (phthalimides).

-

Phthalic Acid Diamides: These compounds have gained significant interest in agricultural chemistry for their potent insecticidal activity against a broad spectrum of lepidopterous insects.[10]

-

Pharmaceutical Intermediates: The trifluoromethylphenyl motif is present in numerous FDA-approved drugs.[3] For example, trifluoromethyl-containing anilines and benzoic acids are precursors in the synthesis of drugs like Teriflunomide and Fluoxetine.[3][11]

-

Inhibitors of Signaling Pathways: Phthalimide derivatives have been investigated as potential inhibitors of critical signaling pathways in cancer, such as the TGF-β pathway.[12] While not specific to the 4-trifluoromethyl derivative, this highlights a potential application area for compounds derived from it.

The general workflow for utilizing a building block like 4-(Trifluoromethyl)phthalic acid in a drug discovery program is illustrated below.

Experimental Protocols

a) Synthesis of 4-(Trifluoromethyl)phthalic Acid

A common laboratory-scale synthesis involves the hydrolysis of a nitrile precursor.[9]

Materials:

-

Methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g)

-

Sodium hydroxide (NaOH) pellets (108 g)

-

Water (900 mL)

-

Methanol (1900 mL)

-

Animal charcoal (0.6 g)

-

Concentrated Hydrochloric acid (HCl, d = 1.19) (100 mL)

-

Ethyl ether (2.25 L)

-

Anhydrous magnesium sulfate (MgSO4) (40 g)

Procedure:

-

Combine Methyl 2-cyano-4-trifluoromethyl-benzoate, sodium hydroxide pellets, water, and methanol in a suitable reaction vessel.

-

Heat the mixture to reflux for 12 hours.

-

Decolorize the resulting solution by adding animal charcoal.

-

Filter the solution and then add concentrated hydrochloric acid.

-

Extract the mixture with ethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate to yield 4-(Trifluoromethyl)phthalic acid. The reported yield is 99.1 g with a melting point of 178° C.[9]

b) Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing aromatic acids like phthalic acid and its derivatives.

General HPLC Conditions:

-

Column: A reverse-phase column, such as an Agilent Poroshell 120 SB-C18, is often suitable.[13]

-

Mobile Phase: An acidic mobile phase is typically used to ensure the acidic analytes are in their protonated form, which benefits retention and resolution.[13] A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: UV detection is standard for aromatic compounds. The specific wavelength would be determined based on the UV absorbance maximum of 4-(Trifluoromethyl)phthalic acid.

-

Sample Preparation: Samples are typically dissolved in a suitable solvent mixture (e.g., Methanol/Water) and filtered through a 0.22-µm or 0.45-µm membrane before injection.[13]

Biological Context: Potential Role of Derivatives in Signaling

While 4-(Trifluoromethyl)phthalic acid itself is primarily a synthetic building block, its derivatives, particularly phthalimides, have been explored for their biological activity. For instance, certain phthalimide derivatives have been designed as inhibitors of the TGF-β signaling pathway, which is often dysregulated in cancer.[12] The pathway involves the binding of the TGF-β ligand to its receptor, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression related to cell growth, differentiation, and apoptosis.

The diagram below provides a simplified overview of this pathway, which represents a potential therapeutic target for compounds derived from phthalic acids.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-(Trifluoromethyl)phthalic acid | CymitQuimica [cymitquimica.com]

- 5. Matrix Scientific 4-(Trifluoromethyl)phthalic acid, 835-58-5, MFCD00671572, | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. 4-(Trifluoromethyl)phthalic acid | 835-58-5 [sigmaaldrich.com]

- 8. trifluoromethylphthalicacid;4-TRIFLUOROMETHYLPHTHALIC ACID;4-trifluoromethylphthalicacid95+%;4-Trifluoromethylpthalic acid;4-(trifluoroMethyl)benzene-1,2-dicarboxylic acid;1,2-Benzenedicarboxylic acid | China | Manufacturer | career henan chemical co [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jelsciences.com [jelsciences.com]

- 12. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics [mdpi.com]

- 13. agilent.com [agilent.com]

In-Depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)phthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Trifluoromethyl)phthalic acid, a compound of interest in chemical synthesis and drug discovery. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

4-(Trifluoromethyl)phthalic acid is a white to off-white solid.[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 835-58-5 | [2][3] |

| Molecular Formula | C₉H₅F₃O₄ | [2][3] |

| Molecular Weight | 234.13 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 151 °C | [1] |

| Boiling Point | 350.9±42.0 °C (Predicted) | [1] |

| Density | 1.581±0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.74±0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature | [1] |

Hazard Identification and GHS Classification

4-(Trifluoromethyl)phthalic acid is classified as an irritant.[1] The primary hazards are associated with its effects on the skin, eyes, and respiratory system.

GHS Hazard Statements:

Hazard Pictograms:

First Aid Measures

Prompt and appropriate first aid is crucial in case of exposure.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician. | [4] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [4] |

Firefighting Measures and Accidental Release

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is combustible. In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and highly toxic hydrogen fluoride (HF) gas may be produced.

-

Protective Equipment: Firefighters should wear full protective equipment, including a self-contained breathing apparatus (SCBA).

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Containment and Cleanup: Carefully sweep up the spilled solid material and place it in a suitable, labeled container for disposal. Avoid generating dust.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear suitable protective clothing, including gloves and eye/face protection.[4]

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering Controls:

-

Work in a well-ventilated area. A chemical fume hood is recommended for most operations.

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if dust is generated and ventilation is inadequate. |

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen fluoride upon combustion.

Toxicological Information

Detailed toxicological studies specifically on 4-(Trifluoromethyl)phthalic acid are limited. Much of the available data is for the parent compound, phthalic acid, or its anhydride, which may not fully represent the toxicology of the trifluoromethyl derivative. The trifluoromethyl group can alter a molecule's metabolic stability and biological activity.

| Toxicity Data | Value | Species | Reference(s) |

| Acute Oral Toxicity (Phthalic Anhydride - Analog) | LD50: 1,530 mg/kg | Rat (male) | [4] |

No specific LD50 or LC50 data for 4-(Trifluoromethyl)phthalic acid were found in the searched literature. It is classified as causing skin, eye, and respiratory irritation.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phthalic Acid

The following is a representative protocol for the synthesis of 4-(Trifluoromethyl)phthalic acid.

Materials:

-

Methyl 2-cyano-4-trifluoromethyl-benzoate

-

Sodium hydroxide pellets

-

Water

-

Methanol

-

Animal charcoal

-

Hydrochloric acid (d = 1.19)

-

Ethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a suitable reaction vessel, combine methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g), sodium hydroxide pellets (108 g), water (900 cc), and methanol (1900 cc).

-

Heat the mixture to reflux for 12 hours.

-

Decolorize the solution using animal charcoal (0.6 g).

-

Filter the solution.

-

To the filtrate, add hydrochloric acid (d = 1.19) (100 cc).

-

Extract the mixture with ethyl ether (2.25 liters).

-

Dry the organic layer over anhydrous magnesium sulfate (40 g).

-

Filter the solution and concentrate the filtrate to obtain 4-(Trifluoromethyl)phthalic acid. The product should have a melting point of approximately 178°C.

General Laboratory Handling Protocol

This protocol outlines the general steps for safely handling 4-(Trifluoromethyl)phthalic acid in a research setting.

Workflow Diagram:

Caption: General laboratory workflow for handling 4-(Trifluoromethyl)phthalic acid.

Biological Activity and Signaling Pathways

The introduction of a trifluoromethyl group can significantly impact a molecule's biological activity by altering its lipophilicity, metabolic stability, and binding affinity to protein targets. For instance, trifluoromethylated compounds are prevalent in many pharmaceuticals and agrochemicals due to these enhanced properties.

Further research is required to elucidate the specific signaling pathways and molecular targets of 4-(Trifluoromethyl)phthalic acid to fully understand its potential applications and toxicological profile in the context of drug development.

Logical Relationship Diagram:

Caption: Potential biological interactions of phthalates.

This guide is intended to provide a comprehensive overview of the safety and handling of 4-(Trifluoromethyl)phthalic acid based on currently available information. As with any chemical, it is imperative to consult the most recent Safety Data Sheet (SDS) from your supplier and to conduct a thorough risk assessment before use. Always adhere to established laboratory safety protocols and institutional guidelines.

References

A Comprehensive Review of 4-(Trifluoromethyl)phthalic Acid: Synthesis, Properties, and Applications in Insecticide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phthalic acid is a fluorinated aromatic dicarboxylic acid that has garnered significant interest as a versatile building block in organic synthesis. The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making it a valuable moiety in the design of agrochemicals and pharmaceuticals. This technical guide provides an in-depth review of the synthesis, physicochemical properties, and applications of 4-(trifluoromethyl)phthalic acid, with a particular focus on its role in the development of potent insecticidal agents. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development in this area.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 4-(trifluoromethyl)phthalic acid is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₃O₄ | [1] |

| Molecular Weight | 234.13 g/mol | [1] |

| CAS Number | 835-58-5 | [2] |

| Melting Point | 178 °C | [3] |

| Appearance | White to off-white solid | [1] |

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)phthalic Acid

| Spectrum | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.7 (s, 2H, COOH), 8.05 (d, J=8.0 Hz, 1H), 7.99 (s, 1H), 7.91 (d, J=8.0 Hz, 1H) | [4] |

| ¹³C NMR | Data for the closely related 4-(trifluoromethyl)benzoic acid: δ 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 | [5] |

| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C-F, and aromatic C-H bonds. | [4] |

| Mass Spectrometry (MS) | Molecular Ion (M+): 234 | [4] |

Synthesis of 4-(Trifluoromethyl)phthalic Acid

The synthesis of 4-(trifluoromethyl)phthalic acid can be achieved through the hydrolysis of a suitable precursor, such as methyl 2-cyano-4-trifluoromethyl-benzoate.[3]

Experimental Protocol

Materials:

-

Methyl 2-cyano-4-trifluoromethyl-benzoate

-

Sodium hydroxide pellets

-

Water

-

Methanol

-

Animal charcoal

-

Hydrochloric acid (d = 1.19)

-

Ethyl ether

-

Anhydrous magnesium sulfate

Procedure: [3]

-

A mixture of methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g), sodium hydroxide pellets (108 g), water (900 cc), and methanol (1,900 cc) is heated to reflux for 12 hours.

-

The resulting solution is decolorized with animal charcoal (0.6 g).

-

After filtration, hydrochloric acid (d = 1.19, 100 cc) is added to the filtrate.

-

The mixture is extracted with ethyl ether (2.25 liters).

-

The organic layer is dried over anhydrous magnesium sulfate (40 g).

-

Following filtration and concentration of the filtrate, 4-(trifluoromethyl)phthalic acid is obtained.

Yield: 99.1 g[3] Melting Point: 178 °C[3]

References

A Deep Dive into the Biological Activities of 4-(Trifluoromethyl)phthalic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into phthalic acid derivatives has given rise to a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of 4-(Trifluoromethyl)phthalic acid derivatives, with a primary focus on their well-established insecticidal properties and emerging potential in anticancer applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Insecticidal Activity: Potent Ryanodine Receptor Modulators

A significant body of research has centered on the potent insecticidal activity of N-substituted diamide derivatives of 4-(trifluoromethyl)phthalic acid. These compounds have demonstrated remarkable efficacy against a range of lepidopteran pests.

Mechanism of Action: Ryanodine Receptor Activation

The primary mode of action for the insecticidal activity of 4-(trifluoromethyl)phthalic acid diamides is the activation of insect ryanodine receptors (RyRs).[1][2] RyRs are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. The binding of these derivatives to an allosteric site on the insect RyR leads to an uncontrolled release of intracellular calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the insect.[1][3] Notably, these compounds exhibit high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[1]

dot

Quantitative Insecticidal Activity

The insecticidal potency of various 4-(trifluoromethyl)phthalic acid diamide derivatives has been quantified using bioassays, primarily against the diamondback moth, Plutella xylostella. The lethal concentration required to kill 50% of the test population (LC50) is a key metric.

| Compound ID | Substituents | Target Pest | LC50 (mg/L) | Citation |

| 4If | N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl] | Plutella xylostella | 0.0017 | [4] |

| 20c | Trifluoroethoxyl-containing carbonyl thiourea | Plutella xylostella | 0.0017 | [5] |

| 20e | Trifluoroethoxyl-containing carbonyl thiourea | Plutella xylostella | 0.0023 | [5] |

| 20a | Trifluoroethoxyl-containing carbonyl thiourea | Oriental armyworm | 0.1812 | [5] |

Anticancer Activity: Promising Tyrosine Kinase Inhibitors

Recent research has explored the potential of phthalic acid-based compounds, including those with trifluoromethylphenyl moieties, as anticancer agents. These derivatives have shown inhibitory activity against various cancer cell lines, suggesting a different mechanism of action from their insecticidal counterparts.

Mechanism of Action: Tyrosine Kinase Inhibition

Certain novel isophthalic and terephthalic acid derivatives bearing the 3-(trifluoromethyl)phenyl group have been designed and synthesized as potential type-2 protein kinase inhibitors.[1] These compounds have demonstrated cytotoxic effects against a panel of human cancer cell lines.

dot

Quantitative Anticancer Activity

The in vitro anticancer activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Citation |

| 5 | K562 (Chronic Myelogenous Leukemia) | 3.42 | [1] |

| HL-60 (Promyelocytic Leukemia) | 7.04 | [1] | |

| MCF-7 (Breast Adenocarcinoma) | 4.91 | [1] | |

| HepG2 (Hepatocellular Carcinoma) | 8.84 | [1] |

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phthalic Acid

A common precursor for these derivatives is 4-(trifluoromethyl)phthalic acid. A representative synthesis protocol is as follows:

-

Reaction Setup: A mixture of methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g), sodium hydroxide pellets (108 g), water (900 cc), and methanol (1900 cc) is prepared in a suitable reaction vessel.

-

Reflux: The mixture is heated to reflux temperature for 12 hours.

-

Decolorization: The solution is decolorized using animal charcoal (0.6 g).

-

Filtration and Acidification: After filtration, hydrochloric acid (d = 1.19, 100 cc) is added to the filtrate.

-

Extraction: The mixture is extracted with ethyl ether (2.25 liters).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (40 g), filtered, and concentrated to yield 4-trifluoromethyl-phthalic acid (99.1 g) with a melting point of 178°C.[3]

Larvicidal Bioassay (Plutella xylostella)

The leaf-dip method is a standard protocol for evaluating the insecticidal activity of these compounds against P. xylostella.

-

Preparation of Test Solutions: Serial dilutions of the test compounds are prepared in water containing a small amount of surfactant.

-

Leaf Treatment: Cabbage leaf discs are dipped into the respective test solutions for 10 seconds and then air-dried.

-

Exposure: The treated leaf discs are placed in petri dishes, and a set number of second-instar P. xylostella larvae are introduced.

-

Incubation: The petri dishes are maintained at 25 ± 1 °C with a 16:8 hour light:dark photoperiod.

-

Mortality Assessment: Larval mortality is assessed after 96 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The LC50 values are calculated using probit analysis.

Calcium Imaging Assay for Ryanodine Receptor Activation

This assay measures the ability of the compounds to induce calcium release in insect neurons.

-

Cell Preparation: Neurons are isolated from the central nervous system of the target insect (e.g., Heliothis virescens).

-

Dye Loading: The isolated neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Compound Application: The test compound is applied to the dye-loaded neurons.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates a release of calcium from intracellular stores.

[³H]Ryanodine Binding Assay

This assay provides a quantitative measure of the interaction of the test compounds with the ryanodine receptor.

-

Membrane Preparation: Microsomal membrane fractions rich in ryanodine receptors are prepared from insect muscle tissue.

-

Binding Reaction: The membrane preparation is incubated with a low concentration of radiolabeled [³H]ryanodine in the presence and absence of the test compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound [³H]ryanodine from the unbound ligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting. An increase in [³H]ryanodine binding in the presence of the test compound indicates that it promotes the open state of the RyR channel.

Conclusion

4-(Trifluoromethyl)phthalic acid derivatives represent a versatile class of biologically active molecules. Their diamide derivatives are highly effective and selective insecticidal agents that act as potent activators of insect ryanodine receptors. Furthermore, emerging research indicates their potential as anticancer agents through the inhibition of protein kinases. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these promising compounds, paving the way for the development of novel insecticides and therapeutic agents. Further research is warranted to fully explore the therapeutic potential and structure-activity relationships of this important class of molecules.

References

A Technical Guide to Fluorinated Linkers in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful tool for tuning their physicochemical properties. This in-depth technical guide explores the core principles of using fluorinated linkers in MOF synthesis, detailing the resulting material properties and their applications, with a particular focus on aspects relevant to research and drug development.

Introduction to Fluorinated Metal-Organic Frameworks (F-MOFs)

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The introduction of fluorine atoms into these organic linkers, creating what are known as F-MOFs, imparts a range of desirable properties not typically found in their non-fluorinated analogues.[1][2][3] Fluorination can be achieved by using fluorinated organic linkers or by incorporating fluorine into the inorganic secondary building units (SBUs).[1][2][4] This guide will focus on the use of fluorinated organic linkers.

The unique characteristics of the fluorine atom, such as its high electronegativity, low polarizability, and the strength of the C-F bond, are central to the modified properties of F-MOFs.[3][5] These properties include:

-

Enhanced Hydrophobicity: The presence of C-F bonds on the pore surfaces of MOFs significantly increases their hydrophobicity, leading to improved stability in humid environments and potential for applications such as oil-water separation.[1][2][6][7]

-

Improved Chemical and Thermal Stability: The robustness of the C-F bond contributes to the overall stability of the MOF structure, making them more resistant to harsh chemical environments and high temperatures.[3][4]

-

Tuned Gas Sorption Properties: The polar nature of the C-F bond can enhance interactions with specific gas molecules, such as carbon dioxide, leading to improved selectivity in gas separation applications.[1][2][4][8][9]

-

Modified Pore Environment: Fluorination allows for precise control over the pore size and chemical environment within the MOF, which is crucial for applications in catalysis and drug delivery.[3]

Synthesis of Fluorinated MOFs

The synthesis of F-MOFs typically employs solvothermal or hydrothermal methods, where the metal salt and the fluorinated organic linker are dissolved in a solvent and heated in a sealed vessel to induce crystallization.[6][10][11][12][13][14] The choice of solvent, temperature, reaction time, and modulators can significantly influence the resulting MOF structure and properties.[6][10][14]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and activation of a fluorinated MOF.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis of F-MOFs with desired properties. Below are representative protocols for the synthesis of selected fluorinated MOFs.

Synthesis of Fluorinated UiO-66 (F4-UiO-66)

This protocol describes a mechanochemical "shake and bake" route for the synthesis of F4-UiO-66.[15]

-

Materials:

-

Zirconium(IV) nitrate pentahydrate (Zr(NO₃)₄·5H₂O)

-

2,3,5,6-Tetrafluoroterephthalic acid (F₄-BDC)

-

Acetic acid (AcOH)

-

Deionized water (DI water)

-

Acetone

-

-

Procedure:

-

In an agate vessel with an agate ball, combine Zr(NO₃)₄·5H₂O (429 mg, 1 mmol) and F₄-BDC (238 mg, 1 mmol).

-

Add acetic acid (0.9 mL, 15.7 mmol) and deionized water (0.1 mL, 5.5 mmol).

-

Mechanically grind the mixture for 15 minutes using a planetary ball mill.

-

Transfer the resulting slurry to a Teflon-lined bottle and heat at 120 °C for 24 hours.

-

After cooling to room temperature, recover the solid product by centrifugation.

-

Wash the solid three times with DI water and once with acetone.

-

Dry the final product in an oven at 80 °C for 16 hours.

-

Synthesis of a Rare-Earth Fluorinated MOF (RE-TTA-fcu)

This protocol details the solvothermal synthesis of a highly fluorinated rare-earth MOF with a face-centered cubic (fcu) topology.[16][17][18]

-

Materials:

-

Europium(III) acetate hydrate (or other rare-earth acetate hydrate)

-

2,5-bis(trifluoromethyl)terephthalic acid (TTA)

-

N,N-dimethylformamide (DMF)

-

2-fluorobenzoic acid

-

Concentrated nitric acid

-

-

Procedure:

-

In a 20 mL glass vial, mix Eu(III) acetate hydrate (34.2 mg, 0.104 mmol) and TTA (18 mg, 0.0596 mmol) in 11 mL of DMF.

-

Add 2-fluorobenzoic acid (240 mg, 1.71 mmol) to the mixture.

-

Add concentrated nitric acid (0.10 mL) to the solution.

-

Heat the mixture at 120 °C for 24 hours.

-

After cooling, transparent colorless polygonal crystals are obtained.

-

Wash the crystals three times with 5 mL of DMF.

-

Dry the product at 80 °C for 24 hours.

-

Activation of Fluorinated MOFs

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible.[7][9][19][20]

-

General Procedure:

-

Solvent Exchange: After synthesis and washing, the MOF powder is immersed in a volatile solvent with a low surface tension, such as ethanol, acetone, or chloroform, for 24-72 hours.[7][21] The solvent is periodically decanted and replaced with fresh solvent. This process exchanges the high-boiling synthesis solvent (e.g., DMF) with a more easily removable one.

-

Drying/Heating: The solvent-exchanged MOF is then heated under vacuum to remove the volatile solvent. The temperature and duration of heating depend on the thermal stability of the specific MOF. Typical conditions range from 80 °C to 250 °C for 12-24 hours.[3][20] Supercritical CO₂ drying is an alternative method that can prevent pore collapse in delicate structures.[7][20]

-

Properties and Characterization of Fluorinated MOFs

The introduction of fluorinated linkers significantly impacts the properties of MOFs. A comparative analysis of these properties is essential for selecting the appropriate material for a specific application.

Comparative Data of Fluorinated vs. Non-Fluorinated MOFs

| MOF | Fluorinated Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Water Contact Angle (°) | CO₂ Uptake (mmol/g at 1 bar, 298 K) | Reference |

| UiO-66 Analogues | ||||||

| UiO-66 | None | 1100-1400 | ~0.50 | Hydrophilic | ~1.5 | [22] |

| 2CF₃-UiO-66 | 2,5-bis(trifluoromethyl)terephthalic acid | - | - | 145.9 | - | [17] |

| F₄-UiO-66 | Tetrafluoroterephthalic acid | ~1200 | ~0.45 | - | - | [15] |

| ZIF-8 Analogues | ||||||

| ZIF-8 | None | ~1600 | ~0.66 | ~103 | ~0.8 | [23][24] |

| ZIF-318 (50% fluorinated) | 2-trifluoromethylimidazole | - | - | More hydrophobic than ZIF-8 | - | [23] |

| MOF-801 Analogues | ||||||

| MOF-801 | None (Fumarate) | 948 | 0.57 | - | ~1.8 (at 298 K) | [15] |

| PF-MOF2 (fluorinated) | Tetrafluorosuccinate | 626 | 0.36 | - | ~1.5 (at 298 K) | [15] |

| RE-MOFs | ||||||

| Gd-TTA-pcu | 2,5-bis(trifluoromethyl)terephthalic acid | - | - | 122.6 | - | [1] |

| Gd-TTA-fcu | 2,5-bis(trifluoromethyl)terephthalic acid | 58 | - | 110.6 | - | [1] |

Logical Relationship of Fluorination Effects

The following diagram illustrates the cause-and-effect relationship between the introduction of fluorinated linkers and the resulting properties of the MOF.

Applications in Research and Drug Development

The unique properties of F-MOFs make them promising candidates for a variety of applications, including catalysis and drug delivery.

Catalysis

The tunable pore environment and the presence of Lewis acidic or basic sites make MOFs attractive as heterogeneous catalysts. Fluorination can further enhance their catalytic performance, particularly in reactions where hydrophobicity is advantageous. For instance, functionalized UiO-66 derivatives have shown high catalytic activity in Knoevenagel condensation reactions.[4][5][6] The hydrophobic nature of fluorinated MOFs can be beneficial for reactions conducted in aqueous media by protecting the active sites from water.

| Catalyst | Reaction | Yield | Reference |

| Zr-UiO-66-NH-CH₂-Py | Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate | High yield | [4][6] |

| UiO-66@Schiff-Base-Cu(II) | Knoevenagel condensation–Michael addition–cyclization | High yield | [25] |

Drug Delivery

The high porosity and tunable pore size of MOFs allow for the encapsulation and controlled release of therapeutic agents. Fluorination can be advantageous in drug delivery systems by:

-

Improving the loading of hydrophobic drugs: The hydrophobic pores of F-MOFs can enhance the encapsulation efficiency of poorly water-soluble drugs.

-

Modulating drug release kinetics: The interactions between the fluorinated framework and the drug molecule can be tailored to achieve a desired release profile.

-

Enhancing stability: The improved chemical stability of F-MOFs can protect the encapsulated drug from degradation.

While research on drug delivery using fluorinated MOFs is still emerging, studies on non-fluorinated MOFs provide a strong basis for their potential. For example, ZIF-8 has been extensively studied for the delivery of various drugs, including 5-fluorouracil and ibuprofen.[20][24][26][27][28] The pH-responsive nature of ZIF-8, which leads to its degradation in acidic environments (characteristic of tumor tissues), makes it a promising candidate for targeted cancer therapy.[20][27]

| MOF | Drug | Loading Capacity | Release Profile | Reference |

| ZIF-8 | 5-Fluorouracil (5-FU) | Up to 60 wt% | Faster release at pH 5.0 than at pH 7.4 | [20] |

| ZIF-8 | Ibuprofen | 20-25 wt% | Higuchi model, >95% release in 2h at pH 7.4 | [26] |

| MIL-101(Cr)-Pore Expanded | 5-Fluorouracil (5-FU) | 30-80 wt% | Higuchi model, k=0.44 h⁻¹/² for 30 wt% loading | [8] |

| TDL-Mg | 5-Fluorouracil (5-FU) | 28.2 wt% | ~76% release in 72 hours | [1] |

Conclusion

The incorporation of fluorinated linkers into metal-organic frameworks offers a versatile and powerful strategy for tailoring their properties to meet the demands of advanced applications. The enhanced hydrophobicity, stability, and tunable porosity of F-MOFs make them highly attractive for researchers in materials science, chemistry, and drug development. The data and protocols presented in this guide provide a solid foundation for the rational design, synthesis, and characterization of novel fluorinated MOFs with tailored functionalities for a wide range of scientific and therapeutic applications. Further research into the drug loading and release capabilities of a broader range of F-MOFs is warranted to fully exploit their potential in the pharmaceutical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 4. A functionalized UiO-66 MOF for turn-on fluorescence sensing of superoxide in water and efficient catalysis for Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A functionalized UiO-66 MOF for turn-on fluorescence sensing of superoxide in water and efficient catalysis for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. Performance of MIL-101(Cr) and MIL-101(Cr)-Pore Expanded as Drug Carriers for Ibuprofen and 5-Fluorouracil Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]

- 10. iptek.its.ac.id [iptek.its.ac.id]

- 11. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 12. dot | Graphviz [graphviz.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. graphviz/graphviz/dot.py at master · xflr6/graphviz · GitHub [github.com]

- 18. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Curcumin-Loaded ZIF-8 Nanomaterials: Exploring Drug Loading Efficiency and Biomedical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. digibug.ugr.es [digibug.ugr.es]

Methodological & Application

Application Notes and Protocols for MOF Synthesis Using 4-(Trifluoromethyl)phthalic Acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, into the organic linkers can significantly enhance the properties of MOFs, leading to increased hydrophobicity, improved stability, and altered guest-host interactions.

This document provides detailed application notes and protocols for the synthesis of MOFs using 4-(Trifluoromethyl)phthalic acid as a linker. While direct literature on this specific linker is limited, this guide leverages protocols and data from the closely related linker, 2,5-bis(trifluoromethyl)terephthalic acid (TTA), to provide a comprehensive starting point for researchers. The trifluoromethyl group is known to have low surface energy, which can impart hydrophobic properties to the resulting MOF, a desirable characteristic for applications such as selective CO2 capture and the delivery of hydrophobic drugs.[1]

Applications

The unique properties endowed by the trifluoromethyl group make MOFs synthesized with 4-(Trifluoromethyl)phthalic acid potentially suitable for a range of applications:

-

Drug Delivery: The tunable pore size and hydrophobic nature of these MOFs could allow for the encapsulation and controlled release of therapeutic agents.[2][3][4][5][6] The hydrophobic pores can be particularly advantageous for loading poorly water-soluble drugs.

-

Gas Storage and Separation: The presence of fluorine can enhance the affinity of the MOF for specific gases, such as CO2, making them candidates for applications in carbon capture and gas purification.[1]

-

Catalysis: The functionalized pores of the MOF can act as catalytic sites for various chemical reactions.

-

Sensing: The interaction of guest molecules with the fluorinated framework could lead to changes in the MOF's physical properties, such as luminescence, enabling its use in chemical sensors.

Experimental Protocols

The following protocols are adapted from the synthesis of rare-earth MOFs using 2,5-bis(trifluoromethyl)terephthalic acid (TTA) and can serve as a starting point for the synthesis of MOFs with 4-(Trifluoromethyl)phthalic acid.[1]

Protocol 1: Synthesis of a Rare-Earth MOF with pcu Topology (RE-TFPA-pcu)

This protocol describes the synthesis of a primitive cubic (pcu) topology MOF where the trifluoromethyl groups are present only on the linker.

Materials:

-

Rare-earth (RE) acetate hydrate (e.g., Europium(III) acetate hydrate)

-

4-(Trifluoromethyl)phthalic acid (TFPA)

-

N,N-Dimethylformamide (DMF)

-

Concentrated nitric acid

Procedure:

-

In a 20 mL scintillation vial, dissolve the rare-earth acetate hydrate (0.104 mmol) and 4-(Trifluoromethyl)phthalic acid (assuming a similar molar ratio to TTA, adjust as necessary) in 11 mL of DMF.

-

Add 0.05 mL of concentrated nitric acid to the mixture.

-

Sonicate the mixture for two minutes to ensure complete dissolution.

-

Seal the vial and heat it in an oven at 80°C for 24 hours.

-

After cooling to room temperature, transparent colorless rectangular crystals should be observed.

-

Wash the crystals three times with 5 mL of fresh DMF.

-

Dry the resulting crystals in an oven at 80°C overnight.

Protocol 2: Synthesis of a Rare-Earth MOF with fcu Topology (RE-TFPA-fcu)

This protocol describes the synthesis of a face-centered cubic (fcu) topology MOF, analogous to UiO-66, where fluorine is present on both the linker and the metal cluster through the use of a modulator.[1]

Materials:

-

Rare-earth (RE) acetate hydrate (e.g., Europium(III) acetate hydrate)

-

4-(Trifluoromethyl)phthalic acid (TFPA)

-

2-Fluorobenzoic acid (modulator)

-

N,N-Dimethylformamide (DMF)

-

Concentrated nitric acid

Procedure:

-

In a 20 mL glass vial, mix the rare-earth acetate hydrate (0.104 mmol) and 4-(Trifluoromethyl)phthalic acid (adjust molar ratio as needed) in 11 mL of DMF.

-

Add 2-fluorobenzoic acid (1.71 mmol) to the reaction mixture.

-

Add 0.10 mL of concentrated nitric acid to the solution.

-

Heat the mixture in the sealed glass vial at 120°C for 24 hours.

-

After cooling, transparent colorless polygonal crystals should be obtained.

-

Wash the crystals three times with 5 mL of DMF.

-

Dry the product at 80°C for 24 hours.

Characterization

The synthesized MOFs should be characterized using standard techniques to confirm their structure, porosity, and stability.

| Characterization Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the framework. |

| Gas Adsorption (e.g., N2) | To determine the surface area and pore volume of the MOF. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the linker to the metal center. |

| Scanning Electron Microscopy (SEM) | To observe the crystal morphology and size. |

| Contact Angle Measurement | To assess the hydrophobicity of the MOF surface.[1] |

Data Presentation

The following table summarizes typical characterization data for rare-earth MOFs synthesized with the analogous linker, 2,5-bis(trifluoromethyl)terephthalic acid (TTA).[1] This data provides an expected range of properties for MOFs synthesized with 4-(Trifluoromethyl)phthalic acid.

| MOF | Topology | Metal Ion | Thermal Stability (°C) | Key Features |

| RE-TTA-pcu | pcu | Eu, Gd, Y | ~300 | Fluorine only on the linker; binuclear rare-earth metal nodes.[1] |

| RE-TTA-fcu | fcu | Eu, Gd, Y | ~300 | Fluorine on both the linker and metal cluster; analogous to UiO-66.[1] |

Visualizations

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 6. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]

Preparation of 4-(Trifluoromethyl)phthalic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Trifluoromethyl)phthalic acid and its derivatives. The inclusion of a trifluoromethyl group can significantly enhance the pharmacological properties of molecules, making these compounds valuable building blocks in drug discovery and development.[1][2][3]

Introduction

The trifluoromethyl (-CF3) group is a crucial substituent in modern medicinal chemistry due to its ability to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[1][3] 4-(Trifluoromethyl)phthalic acid and its derivatives, such as amides, imides, and esters, serve as versatile intermediates for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Notably, certain phthalic acid diamide derivatives containing the trifluoromethyl group have demonstrated potent insecticidal activity by targeting the insect ryanodine receptor.[4][5][6][7][8][9]

Synthesis of 4-(Trifluoromethyl)phthalic Acid

The foundational compound, 4-(Trifluoromethyl)phthalic acid, can be synthesized from methyl 2-cyano-4-trifluoromethyl-benzoate.

Experimental Protocol

Materials:

-

Methyl 2-cyano-4-trifluoromethyl-benzoate

-

Sodium hydroxide (pellets)

-

Methanol

-

Water

-

Animal charcoal

-

Hydrochloric acid (d = 1.19)

-

Ethyl ether

-

Anhydrous magnesium sulfate

-

In a suitable reaction vessel, combine methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g), sodium hydroxide pellets (108 g), water (900 mL), and methanol (1900 mL).

-

Heat the mixture to reflux and maintain for 12 hours.

-

Decolorize the solution by adding animal charcoal (0.6 g) and filtering the mixture.

-

To the filtrate, add hydrochloric acid (100 mL, d = 1.19).

-

Extract the mixture with ethyl ether (2.25 L).

-

Dry the organic layer over anhydrous magnesium sulfate (40 g).

-

Filter the solution and concentrate the filtrate to obtain 4-(Trifluoromethyl)phthalic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 99.1 g | [10][11] |

| Melting Point | 178 °C | [10][11] |

Preparation of 4-(Trifluoromethyl)phthalic Anhydride

4-(Trifluoromethyl)phthalic anhydride is a key intermediate for the synthesis of various derivatives. It can be prepared by the dehydration of 4-(Trifluoromethyl)phthalic acid.

Experimental Protocol

Materials:

-